Silane, chlorobis(chloromethyl)methyl-

Silicone resin synthesis Crosslink density Polymer network architecture

Silane, chlorobis(chloromethyl)methyl- (CAS 18171-56-7; IUPAC: chloro-bis(chloromethyl)-methylsilane), a trifunctional organochlorosilane of molecular formula C₃H₇Cl₃Si (MW 177.53 g·mol⁻¹) , is a colorless to pale-yellow liquid characterized by a boiling point of 172–173 °C, a density of 1.08 g·cm⁻³, a refractive index of 1.4708, and a flash point of 42 °C. Its structure features one Si–Cl bond and two Si–CH₂Cl bonds, endowing it with both silicon-centered and carbon-centered electrophilic reactivity.

Molecular Formula C3H7Cl3Si
Molecular Weight 177.53 g/mol
CAS No. 18171-56-7
Cat. No. B100756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, chlorobis(chloromethyl)methyl-
CAS18171-56-7
Molecular FormulaC3H7Cl3Si
Molecular Weight177.53 g/mol
Structural Identifiers
SMILESC[Si](CCl)(CCl)Cl
InChIInChI=1S/C3H7Cl3Si/c1-7(6,2-4)3-5/h2-3H2,1H3
InChIKeyCKNVNQHQPPZERM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silane, chlorobis(chloromethyl)methyl- (CAS 18171-56-7): Procurement-Relevant Identity and Physicochemical Profile


Silane, chlorobis(chloromethyl)methyl- (CAS 18171-56-7; IUPAC: chloro-bis(chloromethyl)-methylsilane), a trifunctional organochlorosilane of molecular formula C₃H₇Cl₃Si (MW 177.53 g·mol⁻¹) [1], is a colorless to pale-yellow liquid characterized by a boiling point of 172–173 °C, a density of 1.08 g·cm⁻³, a refractive index of 1.4708, and a flash point of 42 °C . Its structure features one Si–Cl bond and two Si–CH₂Cl bonds, endowing it with both silicon-centered and carbon-centered electrophilic reactivity [1]. This bifunctional chloromethyl-chlorosilane architecture distinguishes it from simpler monochloromethyl or fully methyl-substituted silanes, defining its utility as a reactive intermediate in silicone-resin synthesis, polymer crosslinking, and the construction of pentacoordinate silicon species [2].

Trifunctional organochlorosilane with Si–Cl and two Si–CH₂Cl reactive sites
Enables sequential, orthogonally controllable functionalization
Designed for intermediate crosslink density silicone resin synthesis

Why Generic Chloromethylsilane Substitution Fails for Silane, chlorobis(chloromethyl)methyl- Procurement


In-class chloromethylsilanes are not functionally interchangeable because the number, position, and type of labile groups (Si–Cl vs. C–Cl) dictate hydrolysis kinetics, crosslinking density, and the architecture of the resulting siloxane network [1]. Silane, chlorobis(chloromethyl)methyl- uniquely provides two hydrolytically stable Si–CH₂Cl moieties alongside one moisture-sensitive Si–Cl group, enabling sequential, orthogonally controllable functionalization [2]. By contrast, chloromethyltrimethylsilane (CAS 2344-80-1) possesses only a single C–Cl electrophilic center and lacks an Si–Cl bond, precluding silanol-driven condensation [2]; dichlorodimethylsilane (CAS 75-78-5) offers two Si–Cl sites but no chloromethyl handles for post‑hydrolysis nucleophilic substitution [3]; and trichloromethylsilane (CAS 75-79-6) yields highly crosslinked, brittle networks with limited architectural control [3]. The balanced 2:1 chloromethyl-to-silicon-chloride ratio of the target compound is therefore non-substitutable when an intermediate crosslink density with residual functionality is required [1].

Chloromethyltrimethylsilane
Lacks Si–Cl bond; cannot undergo silanol-driven condensation. Only single C–Cl electrophilic center available.
Dichlorodimethylsilane
Provides two Si–Cl sites but no chloromethyl handles for post-hydrolysis substitution, limiting architectural control.
Trichloromethylsilane
Yields highly crosslinked, brittle networks; the 2:1 chloromethyl-to-Si–Cl ratio of the target compound is non-substitutable for tunable density.

Quantitative Differentiation Evidence Guide for Silane, chlorobis(chloromethyl)methyl- (CAS 18171-56-7)


Trifunctional Crosslinking Density vs. Bifunctional Analogues: Chloromethyl Stoichiometry Advantage

Silane, chlorobis(chloromethyl)methyl- possesses three hydrolyzable/condensable sites (one Si–Cl plus two Si–CH₂Cl after chloromethyl activation), compared with two for dichlorodimethylsilane [1]. The additional functional site raises the theoretical maximum crosslink junction functionality from 4 (tetrafunctional network node) toward 6, increasing the attainable crosslink density and gel fraction in hydrolytic polycondensation [2].

Reactive sites
Class-level inference
3 latent reactive sites (1 Si–Cl + 2 Si–CH₂Cl)
Supports higher crosslink density tuning vs. bifunctional analogues
Theoretical maximum junction functionality toward 6
Silicone resin synthesis Crosslink density Polymer network architecture

Hydrolysis Sensitivity Grading: Class‑8 Rapid Moisture Reactivity vs. Less Sensitive Analogues

The target compound is assigned Hydrolytic Sensitivity Class 8 (reacts rapidly with moisture, water, and protic solvents) . This class rating is identical to that of dichlorodimethylsilane and dichloromethylchloromethylsilane, but markedly higher than chloromethyltrimethylsilane (typically Class 4–5, reacts slowly with moisture) [1]. The rapid hydrolysis kinetics demand sealed, moisture‑free storage but also guarantee fast, complete hydrolysis at the point of use, reducing processing dwell time in resin‑forming operations .

Hydrolytic sensitivity
Cross-study comparable
Class 8 (rapid moisture reactivity)
Mandates anhydrous handling; ensures fast hydrolysis at point of use
Vs. chloromethyltrimethylsilane Class 4–5
Moisture sensitivity Handling requirements Storage stability

Optimized Synthesis Yield of Chloromethyl(methyl)silanes via Radical Chlorination

In comparative radical chlorination studies targeting chloromethyl(methyl)silanes, the use of azobisisobutyronitrile (AIBN) as initiator under optimized solvent and temperature conditions afforded bis(chloromethyl)methylchlorosilane (the target compound) in yields exceeding 65%, compared with yields below 50% for the mono‑chloromethyl analogue when benzoyl peroxide was employed [1]. The methyl‑substituted silicon in the target compound facilitates selective chlorination at the methyl carbon rather than at silicon, minimizing undesired Si–Cl scrambling [1].

Synthesis yield
Cross-study comparable
>65% yield (AIBN initiator)
May support more robust scalable manufacturing route
≥15 percentage point improvement over benzoyl peroxide method
Synthesis optimization Chloromethylation Process chemistry

Evidence‑Backed Application Scenarios for Silane, chlorobis(chloromethyl)methyl- (CAS 18171-56-7)


Water‑Soluble Pentacoordinate Polysilylamide Synthesis via Transsilylation

The target compound serves as the exclusive transsilylation monomer for constructing water‑soluble pentacoordinate polysilylamides that retain Si←OH₂ coordination even in aqueous solution, a property not replicated with monochloromethyl or dichlorosilanes [1]. The two chloromethyl arms provide the necessary steric and electronic environment to stabilize pentacoordinate silicon centers, preventing premature siloxane condensation [1].

Flame‑Retardant Silicone Resin Production Requiring Intermediate Crosslink Density

Hydrolytic polycondensation of the target compound yields siloxane resins with a crosslink density intermediate between those obtained from dichlorodimethylsilane (low crosslink) and trichloromethylsilane (highly crosslinked, brittle) [2]. The residual chloromethyl groups impart flame‑retardancy through HCl release during combustion, meeting a key performance criterion for coatings and encapsulants .

Selective Stepwise Dechlorination to Access Chloromethyl‑to‑Methyl Silane Gradients

Palladium‑catalyzed dechlorination with trichlorosilane proceeds selectively at the C–Cl bonds of the chloromethyl groups, enabling conversion to Si–CH₃ while leaving the Si–Cl bond intact [3]. This stepwise reactivity, in which the target compound's C–Cl bonds are reduced faster than analogous compounds with fewer chlorine atoms on carbon, allows the construction of silane libraries with precisely controlled methyl‑to‑chloride ratios [3].

Application
Selection Property
Validation Focus
Pentacoordinate polysilylamide synthesis
Chloromethyl-induced pentacoordinate stabilization
Aqueous-solution Si←N coordination retention
Flame-retardant silicone resin
Intermediate crosslink density plus flame-retardant chloromethyl
Network architecture and combustion residue analysis
Selective dechlorination library construction
Selective C-Cl reduction over Si-Cl
Pd-catalyzed dechlorination selectivity verification
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